Bienvenue dans la boutique en ligne BenchChem!

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine

biological activity gap pre-characterized compound data-free procurement

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine (CAS 2310140-80-6, molecular formula C₁₉H₂₅N₅O, MW 339.443) is a fully synthetic small molecule featuring a 5-ethylpyrimidine moiety linked via a piperidine spacer to a 6-cyclopropylpyrimidine ring system. The compound belongs to the broader class of pyrimidine-piperidine hybrids, a scaffold frequently explored in medicinal chemistry for P2X7 receptor antagonism, kinase inhibition, and other therapeutic applications.

Molecular Formula C19H25N5O
Molecular Weight 339.443
CAS No. 2310140-80-6
Cat. No. B2644592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine
CAS2310140-80-6
Molecular FormulaC19H25N5O
Molecular Weight339.443
Structural Identifiers
SMILESCCC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
InChIInChI=1S/C19H25N5O/c1-2-14-10-20-19(21-11-14)24-7-5-15(6-8-24)12-25-18-9-17(16-3-4-16)22-13-23-18/h9-11,13,15-16H,2-8,12H2,1H3
InChIKeyBYLQUZFMIYDXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine (CAS 2310140-80-6): A Research-Use Pyrimidine-Piperidine Hybrid with No Public Pharmacological Data


2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine (CAS 2310140-80-6, molecular formula C₁₉H₂₅N₅O, MW 339.443) is a fully synthetic small molecule featuring a 5-ethylpyrimidine moiety linked via a piperidine spacer to a 6-cyclopropylpyrimidine ring system . The compound belongs to the broader class of pyrimidine-piperidine hybrids, a scaffold frequently explored in medicinal chemistry for P2X7 receptor antagonism, kinase inhibition, and other therapeutic applications. However, as of 2026, no primary research publications, patents, or authoritative database entries (ChEMBL, PubChem, BindingDB) contain any quantitative biological activity data—neither potency, selectivity, nor functional efficacy—for this specific compound [1]. The compound is commercially available exclusively from research chemical suppliers for non-human, non-therapeutic research purposes only . This evidence guide therefore documents the current evidentiary landscape transparently: the compound is in a pre-characterized state with zero publicly verifiable differentiation data relative to any known comparator.

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine: Why In-Class Substitution Cannot Be Assumed Without Empirical Data


The pyrimidine-piperidine hybrid chemotype encompasses structurally diverse compounds whose biological activity is exquisitely sensitive to substitution patterns. Well-characterized members of this scaffold class—such as the P2X7 antagonists A-740003, A-438079, A-804598, and JNJ-47965567—demonstrate that minor structural variations (e.g., cyclopropyl vs. quinolinyl substitution, or oxymethyl vs. direct piperidine linkage) can alter receptor affinity by orders of magnitude (nanomolar to micromolar range) and profoundly shift selectivity profiles across species orthologs [1]. For instance, A-740003 exhibits IC₅₀ values of 18 nM at rat P2X7 and 40 nM at human P2X7, while A-438079 shows IC₅₀ values of 100–300 nM depending on species and assay format [1]. In the absence of any quantitative pharmacological data for the target compound (CAS 2310140-80-6), substitution with any other pyrimidine-piperidine analog—however structurally similar—carries an unquantifiable risk of producing functionally, pharmacologically, or selectivity-distinct outcomes in experimental systems. Even close structural analogs such as 2-cyclopropyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine (CAS 2310017-01-5), which shares the identical cyclopropylpyrimidine-oxymethyl-piperidine core, lack public bioactivity data and cannot serve as validated comparators . Procurement decisions for this compound must therefore be based solely on its identity as a discrete chemical entity, not on any inferred pharmacological equivalence to in-class peers.

Quantitative Differentiation Evidence for 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine (CAS 2310140-80-6)


No Public Biological Activity Data Available for Direct Comparator Analysis

A comprehensive search of primary research literature, patents (Google Patents, USPTO, WIPO), and authoritative biochemical databases (ChEMBL, PubChem, BindingDB, Guide to Pharmacology) as of May 2026 yields zero entries containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, selectivity, or functional assay results) for the target compound (CAS 2310140-80-6) [1]. This stands in contrast to well-characterized P2X7 antagonists within the broader pyrimidine-piperidine class, for which extensive potency data are publicly available. For example, A-740003 (CAS 861393-28-4) has published IC₅₀ values of 18 nM (rat P2X7) and 40 nM (human P2X7) in calcium flux assays, and A-804598 (CAS 1125758-85-1) has published IC₅₀ values of 9–11 nM across rat, mouse, and human P2X7 receptors . No such data exist for the target compound, making it impossible to rank, compare, or differentiate it from any analog on pharmacological grounds.

biological activity gap pre-characterized compound data-free procurement

Absence of Patent Protection or Enabling Disclosure for Target Compound

A search of global patent databases (Google Patents, USPTO, WIPO PATENTSCOPE, Espacenet) for CAS 2310140-80-6, its IUPAC name, and its SMILES string returns no patents in which the target compound is specifically claimed, exemplified, or assayed [1]. This contrasts with structurally related P2X7 antagonist chemotypes that are protected by extensive patent families. For example, the Abbott/AbbVie P2X7 antagonist series encompassing A-740003, A-438079, and A-804598 is covered by multiple granted US and international patents [2]. The lack of patent coverage for the target compound may represent an advantage for organizations seeking freedom-to-operate in developing proprietary analogs, but it equally means that no enabling disclosure—such as a patent experimental section containing synthetic procedures, analytical characterization, or biological data—exists to guide procurement or experimental use.

intellectual property status freedom to operate patent landscape

No Physicochemical or ADME Profiling Data Available for Comparative Assessment

No experimentally determined or computationally predicted ADME (absorption, distribution, metabolism, excretion) parameters—including logP, aqueous solubility, metabolic stability, CYP inhibition, permeability, or plasma protein binding—have been published for the target compound in any public database or literature source [1]. This contrasts with advanced P2X7 antagonists such as JNJ-47965567, for which CNS permeability has been experimentally demonstrated and published (brain-to-plasma ratio data), and A-438079, for which CYP450 inhibition profiles have been characterized [2]. The absence of ADME data means that researchers cannot assess whether this compound possesses favorable drug-like properties relative to known comparators, nor can they reliably predict its suitability for in vivo studies.

ADME properties drug-likeness physicochemical profiling

Legitimate Research Application Scenarios for 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine (CAS 2310140-80-6) Based on Current Evidence


Chemical Probe for De Novo Target Identification and Phenotypic Screening

Given the complete absence of known biological target or activity data, this compound may serve as a 'blank-slate' chemical probe in unbiased phenotypic screening campaigns. Its pyrimidine-piperidine scaffold is recognized in medicinal chemistry as a privileged structure, but the specific substitution pattern (5-ethylpyrimidine combined with cyclopropylpyrimidine-oxymethyl-piperidine) is sufficiently distinct from characterized P2X7 antagonists to potentially engage novel targets [1]. Researchers may deploy this compound in cell-based phenotypic assays or affinity-based proteomics (e.g., chemical proteomics, thermal shift assays) to identify its molecular target(s) de novo.

Negative Control Compound for P2X7 Antagonist Selectivity Profiling Panels

Well-characterized P2X7 antagonists such as A-740003, A-804598, and JNJ-47965567 are routinely used in selectivity panels against other P2X subtypes and unrelated receptors [1]. A structurally related but pharmacologically uncharacterized compound like CAS 2310140-80-6 can serve as a chemical control to verify that observed biological effects are not attributable to non-specific pyrimidine-piperidine scaffold effects. This application requires empirical confirmation that the compound lacks significant activity at P2X7 and related receptors, which must be established by the end user prior to interpretation.

Pre-Competitive Scaffold Exploration and Structure-Activity Relationship (SAR) Anchor Point

Organizations conducting SAR campaigns around pyrimidine-piperidine P2X7 or kinase inhibitors may find this compound structurally informative as a divergent scaffold. Its key structural features—the 6-cyclopropyl group on the pyrimidine ring and the 5-ethyl substitution—differ from the quinolinyl-guanidine motif found in A-740003 and A-804598, and from the bicyclic core of JNJ-47965567 [1][2]. Procurement of this compound for in-house biological profiling could generate proprietary SAR data that clarifies the pharmacological consequences of these structural variations, potentially informing lead optimization efforts.

Synthetic Methodology Development and Library Construction

The compound's synthetic complexity—requiring sequential pyrimidine core formation, cyclopropyl introduction, piperidine coupling, and final assembly—makes it a useful test substrate for developing or optimizing synthetic methodologies applicable to pyrimidine-piperidine libraries [1]. It can serve as a reference standard for reaction condition optimization, purity validation, and analytical method development in medicinal chemistry laboratories focused on this chemical space.

Quote Request

Request a Quote for 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.